N-(3,4-dichlorophenyl)-N~2~-(furan-2-ylmethyl)asparagine
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Overview
Description
4-(3,4-DICHLOROANILINO)-2-[(2-FURYLMETHYL)AMINO]-4-OXOBUTANOIC ACID is a synthetic organic compound that features a combination of aromatic and heterocyclic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-DICHLOROANILINO)-2-[(2-FURYLMETHYL)AMINO]-4-OXOBUTANOIC ACID typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3,4-dichloroaniline, is reacted with a suitable acylating agent to form the corresponding acylated aniline derivative.
Coupling with Furylmethylamine: The acylated aniline derivative is then coupled with 2-furylmethylamine under appropriate conditions, such as in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Oxidation to Form the Oxobutanoic Acid: The final step involves the oxidation of the intermediate to form the oxobutanoic acid moiety. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethylamine moiety.
Reduction: Reduction reactions may target the oxobutanoic acid group, converting it to the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: As a building block for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-DICHLOROANILINO)-2-[(2-THIENYLMETHYL)AMINO]-4-OXOBUTANOIC ACID: Similar structure but with a thiophene ring instead of a furan ring.
4-(3,4-DICHLOROANILINO)-2-[(2-PYRIDYLMETHYL)AMINO]-4-OXOBUTANOIC ACID: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 4-(3,4-DICHLOROANILINO)-2-[(2-FURYLMETHYL)AMINO]-4-OXOBUTANOIC ACID may impart unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H14Cl2N2O4 |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
4-(3,4-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H14Cl2N2O4/c16-11-4-3-9(6-12(11)17)19-14(20)7-13(15(21)22)18-8-10-2-1-5-23-10/h1-6,13,18H,7-8H2,(H,19,20)(H,21,22) |
InChI Key |
DTMSIMKWTGYCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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